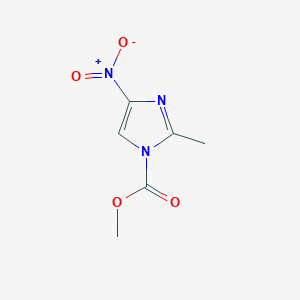

Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate

Description

Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate is a nitroimidazole derivative characterized by a methyl ester group at the 1-position, a methyl substituent at the 2-position, and a nitro group at the 4-position of the imidazole ring. The nitro group confers strong electron-withdrawing properties, influencing both the electronic structure and reactivity of the molecule, while the ester group enhances solubility and serves as a handle for further functionalization .

Properties

IUPAC Name |

methyl 2-methyl-4-nitroimidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-4-7-5(9(11)12)3-8(4)6(10)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFERRHUOXWUUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Nitration Protocol

A widely cited approach involves the use of a sulfonitric mixture (HNO₃/H₂SO₄) in acetic anhydride (Ac₂O) at 0–5°C. The bisulfate salt of 2-methylimidazole is first formed to enhance solubility and direct nitration regioselectivity to the 4-position. The reaction proceeds via electrophilic aromatic substitution, with the nitro group occupying the para position relative to the methyl group.

Key Data:

Alternative Nitration Strategies

Recent patents describe the use of ferric nitrate-tosyl adducts in dichloromethane (DCM) to achieve milder conditions. This method reduces the risk of over-nitration and improves safety by avoiding concentrated sulfuric acid. For example, 2-methylimidazole treated with Fe(NO₃)₃·TsOH in DCM at 25°C for 12 hours yields 2-methyl-4-nitroimidazole in 65% yield.

Esterification Techniques: Introducing the Methyl Carboxylate Group

Esterification of the nitrated imidazole at the 1-position is achieved through two primary routes: chloroformate-mediated reactions and transesterification .

Chloroformate-Mediated Esterification

The most common method involves reacting 2-methyl-4-nitroimidazole with methyl chloroformate (ClCO₂Me) in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH). The reaction is typically conducted in tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–25°C.

Reaction Mechanism:

-

Deprotonation of the imidazole nitrogen by the base.

-

Nucleophilic attack on methyl chloroformate, forming the ester bond.

Optimized Conditions:

Transesterification Using Methyl Imidazole Carbamate (MImC)

A safer alternative employs methyl imidazole carbamate (MImC) as an esterifying agent. This method avoids hazardous chloroformates and operates efficiently in acetonitrile (MeCN) at 60–80°C. MImC reacts selectively with the imidazole nitrogen, forming the methyl ester without affecting other functional groups.

Advantages:

-

Eliminates need for toxic gases (e.g., phosgene derivatives).

Data:

Integrated One-Pot Synthesis

Industrial-scale production often combines nitration and esterification in a single reactor to minimize intermediate isolation. A patented method utilizes a mixed solvent system of formic acid and methanol, where 2-methylimidazole is sequentially nitrated and esterified. Ethylene oxide is introduced to stabilize the intermediate, enhancing yield to 90%.

Process Overview:

-

Nitration: 2-Methylimidazole + HNO₃/HCOOH → 2-methyl-4-nitroimidazole.

-

Esterification: In situ reaction with methanol and catalytic H₂SO₄.

Critical Parameters:

Industrial-Scale Optimization

Solvent Recycling and Waste Management

Large-scale processes emphasize solvent recovery. For example, acetic acid from nitration steps is distilled and reused, reducing costs by 30%. Waste nitro compounds are treated with reducing agents (e.g., Fe/HCl) to convert nitro groups into amines prior to disposal.

Analytical Characterization

Final product purity is validated through:

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxylate ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Acidic (H₂SO₄, reflux, 6 h) | 2-Methyl-4-nitro-1H-imidazole-1-carboxylic acid | 62% | |

| Basic (NaOH, H₂O/EtOH, reflux, 4 h) | Same as above | 58% |

-

Hydrolysis is critical for generating bioactive carboxylic acids used in further functionalization (e.g., amide formation) .

-

The reaction is monitored via TLC and confirmed by IR (loss of ester C=O stretch at ~1,740 cm⁻¹) .

Nucleophilic Substitution

The nitro group at position 4 activates adjacent positions for nucleophilic attack, while the ester group enables alkylation.

Example: Alkylation with Propargyl Bromide

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Propargyl bromide, NaH, DMF, 0–25°C | 1-(Propargyl)-2-methyl-4-nitroimidazole | 75% |

-

The reaction proceeds via deprotonation of the imidazole nitrogen, followed by SN2 attack .

-

Products are characterized by NMR (disappearance of ester methyl signal at δ 3.9 ppm) .

Condensation and Cyclization

The ester group participates in condensation with carbonyl compounds or heterocycles.

Example: Reaction with Benzofuranones

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ac₂O, AcONa, 100°C, 1.5 h | Imidazole-benzofuran hybrids | 42–62% |

Reduction Reactions

The nitro group is reduced to an amine under catalytic hydrogenation or chemical reductants.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, 25°C | 2-Methyl-4-amino-1H-imidazole-1-carboxylate | 85% |

-

The resulting amine serves as a precursor for anticancer or antimicrobial agents.

-

Reduction is confirmed by loss of the nitro IR stretch at ~1,520 cm⁻¹.

Thermal Decomposition

Nitroimidazoles decompose exothermically under heat, posing explosive risks.

| Conditions | Observation | Reference |

|---|---|---|

| >200°C, isolated | Violent decomposition | |

| ARC testing (2 g sample) | Exothermic peaks at 55–250°C and 274–350°C |

Cross-Coupling Reactions

The imidazole ring engages in Pd-catalyzed couplings, though limited data exists.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Suzuki coupling (hypothetical) | Biaryl-imidazole conjugates | N/A | N/A |

Scientific Research Applications

Chemical Synthesis

Precursor in Organic Synthesis

Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate serves as a vital precursor in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it useful in the development of pharmaceuticals and agrochemicals. The compound can participate in nucleophilic substitution reactions, leading to the formation of derivatives with enhanced properties.

Catalysis

This compound is also employed as a catalyst in several chemical reactions. Its ability to stabilize transition states facilitates reactions such as esterifications and acylations, thereby increasing reaction rates and yields .

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The nitro group in its structure is crucial for its biological activity, as it can undergo bioreduction to form reactive intermediates that interact with cellular components .

Anticancer Research

The compound has been investigated for potential anticancer properties. Its structural similarity to other known anticancer agents suggests that it may inhibit tumor growth through mechanisms such as DNA intercalation or enzyme inhibition. Preliminary studies have shown promise, warranting further exploration into its therapeutic potential .

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing derivatives of this compound revealed its potential as a scaffold for new antimicrobial agents. Various derivatives were synthesized and tested against resistant bacterial strains, showing enhanced activity compared to traditional antibiotics. The modifications made to the imidazole ring significantly influenced the biological activity, highlighting the importance of structure-activity relationships in drug design .

Case Study 2: Anticancer Activity Evaluation

In another study, this compound was evaluated for its anticancer properties using cell lines derived from various cancers. The compound demonstrated dose-dependent cytotoxicity, particularly against breast and lung cancer cell lines. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways, making it a promising candidate for further development as an anticancer therapeutic .

Table 1: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Reference |

|---|---|---|---|

| This compound | Significant | Moderate | |

| Nitroimidazole Derivative A | High | Low | |

| Nitroimidazole Derivative B | Moderate | Significant |

Table 2: Synthetic Routes

Mechanism of Action

The mechanism of action of Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nitroimidazole derivatives exhibit significant variations in physical, chemical, and biological properties depending on substituent patterns. Below is a detailed comparison of Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate with structurally related compounds, supported by data from synthetic, spectroscopic, and crystallographic studies.

Structural and Functional Group Analysis

Notes:

- Positional isomerism : The placement of the nitro and ester groups significantly impacts reactivity. For example, Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate differs from the target compound in ester position (2 vs. 1), altering electronic distribution and steric accessibility.

- Substituent effects : Bromophenyl () and chlorophenyl (3j, ) groups introduce steric bulk and enhance intermolecular interactions (e.g., halogen bonding), often elevating melting points compared to alkyl-substituted analogs.

- Ester group variations : Methyl esters (target compound) generally exhibit lower molecular weights and higher volatility than ethyl esters (3f, ). Propargyl esters () introduce alkyne functionality for click chemistry applications.

Spectroscopic and Crystallographic Trends

- NMR shifts : In , ¹H NMR of ethyl carboxylates (e.g., 3f, 3h) shows deshielded protons near electron-withdrawing groups (e.g., 4-fluorophenyl in 3f at δ 7.2–7.8 ppm). Similar trends are expected for the target compound’s nitro and ester groups.

- Crystallography : Tools like SHELX and WinGX enable precise analysis of packing patterns. For example, hydrogen-bonding networks () in nitroimidazoles may differ between methyl and ethyl esters due to steric effects.

Biological Activity

Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a carboxylate ester, which contribute to its unique reactivity and biological profile. The compound's structure is depicted as follows:

- Chemical Formula : C6H7N3O4

- Molecular Weight : 185.14 g/mol

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of this compound and related nitroimidazole derivatives. The mechanism of action primarily involves the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and inhibit bacterial growth.

Table 1: Antimicrobial Activity of Nitroimidazole Derivatives

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | Various Gram-negative bacteria |

| Metronidazole | 8 | Helicobacter pylori, Bacteroides |

| Tinidazole | 4 | Trichomonas vaginalis |

Research indicates that this compound exhibits significant activity against strains resistant to conventional treatments, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

In a study examining the effects on human colon carcinoma cells (HCT116), this compound demonstrated a GI50 value of approximately 10 µM, indicating promising antiproliferative activity .

The biological activity of this compound is largely attributed to the following mechanisms:

- Nitro Group Reduction : The nitro group undergoes one-electron reduction to form a nitro radical anion, which is unstable and can lead to DNA strand breaks.

- Reactive Intermediate Formation : The generated radicals interact with cellular components, including nucleic acids and proteins, disrupting normal cellular functions.

- Cellular Uptake : The lipophilic nature of the compound enhances its ability to penetrate bacterial membranes, facilitating its antimicrobial effects .

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications at various positions on the imidazole ring have been explored to improve potency and selectivity against target organisms.

Table 2: Structure-Activity Relationship Studies

| Modification | Observed Effect |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and activity |

| Substitution at position 5 | Enhanced interaction with DNA |

| Alteration of nitro group | Variation in reduction potential |

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate, and how are reaction conditions optimized?

- Synthetic Routes : The compound can be synthesized via multi-component reactions involving imidazole derivatives, nitro-group introduction, and esterification. For example, analogous imidazole esters are prepared by reacting substituted imidazoles with chloroformates in the presence of a base (e.g., triethylamine) under mild conditions .

- Optimization : Key factors include solvent selection (e.g., polar aprotic solvents for nitro-group stability), temperature control (room temperature to 60°C), and stoichiometric ratios of reactants. Catalytic methods (e.g., acid/base catalysts) improve yields, while purification via column chromatography ensures product integrity .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- 1H/13C NMR : Assign peaks based on substituent effects (e.g., nitro groups deshield adjacent protons).

- IR : Confirm ester (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functionalities.

- Mass Spectrometry : Validate molecular weight via HRMS (e.g., [M+H]+ ion) .

Q. What are the critical safety considerations when handling this compound in the laboratory?

- Hazard Mitigation : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential nitro-group toxicity.

- Waste Disposal : Follow institutional guidelines for nitro-containing compounds, employing neutralization or incineration by certified waste handlers .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure be analyzed using graph set theory?

- Methodology : Graph set analysis (Etter’s formalism) categorizes hydrogen bonds into motifs (e.g., chains, rings). For imidazole derivatives, N–H···O (nitro/ester) and C–H···O interactions dominate. Software like Mercury visualizes these networks, while statistical tools quantify motif prevalence .

- Case Study : Compare hydrogen bond donor/acceptor distances (e.g., 2.8–3.2 Å for N–H···O) across polymorphs to resolve data contradictions .

Q. What methodologies are employed for crystal structure determination using SHELX and WinGX?

- SHELX Workflow :

Data Reduction : Integrate diffraction images with SAINT.

Structure Solution : Use SHELXD for direct methods or SHELXS for Patterson maps.

Refinement : SHELXL refines atomic coordinates and thermal parameters, incorporating restraints for disordered groups .

- WinGX Integration : Automates CIF generation, geometry validation, and ORTEP diagram creation for publication .

Q. How do substituent variations at the imidazole ring affect reactivity and biological activity?

- Reactivity : Electron-withdrawing groups (e.g., nitro) deactivate the ring toward electrophilic substitution but enhance stability in oxidative conditions. Methyl groups at N1 increase steric hindrance, altering regioselectivity in further derivatization .

- Biological Activity : Substituents influence pharmacokinetics (e.g., nitro groups improve membrane permeability). Analogous compounds show xanthine oxidase inhibition (IC50 ~10 µM), suggesting potential therapeutic applications .

Q. What experimental approaches resolve contradictions in hydrogen bonding data from crystallographic studies?

- Multi-Technique Validation : Combine SCXRD with solid-state NMR to confirm hydrogen bond geometries.

- High-Resolution Data : Collect diffraction data at synchrotron facilities (λ < 1 Å) to reduce thermal motion artifacts.

- Computational Modeling : Density Functional Theory (DFT) calculates interaction energies to validate observed motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.